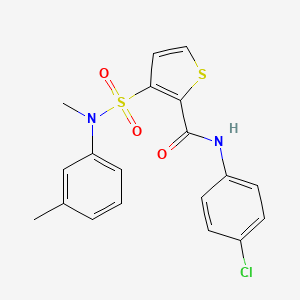

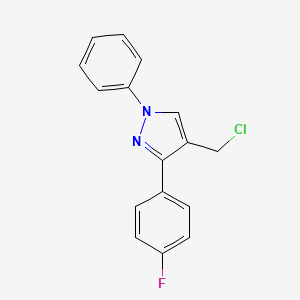

![molecular formula C6H5BrClN3 B2938915 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide CAS No. 2198795-14-9](/img/structure/B2938915.png)

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloroimidazo[1,2-a]pyrimidine hydrobromide is a compound used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of this compound involves several steps. Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been detected for monitoring pH value (3.0–7.0) .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a fused bicyclic 5,6 heterocycle . The empirical formula is C7H5ClN2 and the molecular weight is 152.58 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 153.57 . The IUPAC name is 6-chloroimidazo[1,2-a]pyrimidine .Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of application involves the synthesis and evaluation of antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activities against various microorganisms. For instance, Revanker et al. (1975) reported the preparation of 5-substituted and 5,7-disubstituted imidazo[1,2-a]pyrimidines, with 5-n-Octylaminoimidazo[1,2-a]pyrimidine showing notable activity against all tested microorganisms (Revanker, Matthews, & Robins, 1975).

Corrosion Inhibition

Another significant application is in the field of corrosion inhibition. Derivatives of benzimidazole, which share a structural similarity with 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide, have been studied for their effectiveness in inhibiting the corrosion of metals. Khaled (2003) demonstrated that benzimidazole derivatives effectively suppress iron corrosion in hydrochloric acid solutions, suggesting potential applications for this compound derivatives in protecting metal surfaces (Khaled, 2003).

DNA Replication Inhibition

Furthermore, compounds related to this compound have been explored for their ability to selectively inhibit DNA replication. For example, 6-(p-hydroxyphenylazo)-uracil, an azopyrimidine, has been shown to selectively and completely inhibit the replication of bacterial DNA, indicating a potential application in antimicrobial strategies without affecting the metabolism of other cellular macromolecules (Brown, 1970).

Catalytic Studies

In catalysis, derivatives of imidazo[1,2-a]pyrimidines have been synthesized for use in catalytic applications. Danopoulos, Winston, and Motherwell (2002) synthesized 2,6-bis(arylimidazolium)pyridine dibromide derivatives, which were used to prepare ruthenium ‘pincer’ complexes. These complexes showed catalytic activity in the transfer hydrogenation of carbonyl compounds, underscoring the versatility of imidazo[1,2-a]pyrimidine derivatives in catalytic processes (Danopoulos, Winston, & Motherwell, 2002).

Future Directions

The future directions for research on 6-Chloroimidazo[1,2-a]pyrimidine hydrobromide could involve further exploration of its applications in medicinal chemistry, particularly in the treatment of tuberculosis . Additionally, the development of fluorescent probes based on this compound could greatly promote the field of fluorescent imaging .

properties

IUPAC Name |

6-chloroimidazo[1,2-a]pyrimidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3.BrH/c7-5-3-9-6-8-1-2-10(6)4-5;/h1-4H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGKXEFYMOVXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

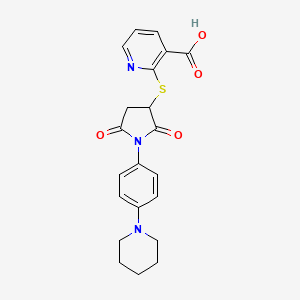

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2938834.png)

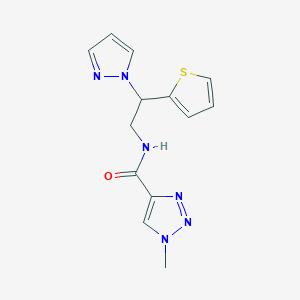

![8-(2-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938837.png)

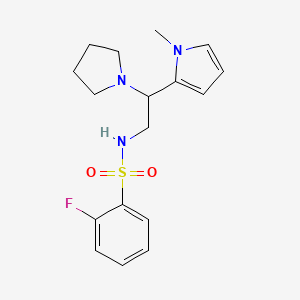

![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(3,4-dimethoxyphenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2938840.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2938841.png)

![N-[5-[(3-Fluorophenoxy)methyl]-2-methoxyphenyl]prop-2-enamide](/img/structure/B2938846.png)

![hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride](/img/structure/B2938850.png)

![Thiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B2938852.png)

![t-Butyl {2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B2938853.png)